(S)-2-Amino-1-(3-bromophenyl)ethan-1-OL
Description
(S)-2-Amino-1-(3-bromophenyl)ethan-1-OL is a chiral amino alcohol with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₈H₁₀BrNO, with an average mass of 216.078 g/mol and a monoisotopic mass of 214.994576 g/mol . The compound features a stereocenter at the β-carbon of the ethanolamine backbone, conferring (S)-configuration. It is used in pharmaceutical and synthetic chemistry, particularly as a precursor or intermediate in the development of bioactive molecules.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChI Key |
MKDZOLCWDXTLIF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Halogen-Substituted Phenyl Ethanolamines
Key structural analogues differ in halogen type (Br, Cl, F), substituent position (meta, para), and stereochemistry. Below is a comparative analysis:
Key Observations :
Chlorine (Cl) and Fluorine (F): These smaller halogens improve metabolic stability and solubility due to higher electronegativity .
Substituent Position :
- Meta vs. Para : Meta-substituted compounds (e.g., 3-Br, 3-Cl) exhibit distinct electronic effects compared to para-substituted analogues, influencing reactivity in nucleophilic substitution or coupling reactions .
Stereochemical Purity: The (R)-configured fluorophenyl ethanol derivatives achieved 87–90% stereochemical purity via chiral HPLC, suggesting challenges in resolving enantiomers during synthesis .
Research Implications and Gaps
Biological Activity: No direct data on the target compound’s bioactivity is provided. However, halogen position and stereochemistry are known to influence receptor binding (e.g., β-adrenergic receptors in nebivolol metabolites) .
Metabolic Pathways: Nebivolol’s metabolite (2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol) undergoes N-dealkylation , but the metabolic fate of the bromophenyl analogue remains unexplored.
Stereochemical Optimization : Improved asymmetric synthesis methods are needed to enhance enantiomeric purity for brominated derivatives.
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